YCR521 protein - 133105-78-9

YCR521 protein

Catalog Number: EVT-1520025
CAS Number: 133105-78-9
Molecular Formula: C8H9NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

YCR521 is derived from the yeast genome, where it is encoded by the YCR521C gene. This gene is part of the larger framework of genes that regulate protein synthesis and translation mechanisms within eukaryotic cells.

Classification

YCR521 protein is classified under the category of ribosomal proteins and is involved in the translation process. It interacts with ribosomal RNA and other components necessary for synthesizing proteins from messenger RNA.

Synthesis Analysis

Methods

The synthesis of YCR521 protein can be monitored using various biochemical techniques. One prevalent method is pulsed stable isotope labeling by amino acids in cell culture (pSILAC), which allows researchers to track newly synthesized proteins by incorporating labeled amino acids into the culture media. This method enables quantitative analysis of protein synthesis rates over time.

Technical Details

In pSILAC, cells are initially cultured in media containing unlabeled amino acids, followed by a pulse treatment with isotopically labeled arginine and lysine. After a defined period, proteins are extracted and analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach provides insights into the dynamics of protein synthesis, including the rates at which specific proteins, such as YCR521, are produced .

Molecular Structure Analysis

Structure

The molecular structure of YCR521 protein has been studied through various structural biology techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the three-dimensional conformation of the protein, which is critical for its function.

Data

Structural data indicate that YCR521 contains specific domains that facilitate its interaction with ribosomal RNA and other translation factors. The precise arrangement of these domains influences the protein's ability to participate in ribosome assembly and function during translation .

Chemical Reactions Analysis

Reactions

YCR521 participates in several key biochemical reactions during protein synthesis. These include its involvement in the formation of peptide bonds between amino acids as they are assembled into polypeptides on the ribosome.

Technical Details

Mechanism of Action

Process

The mechanism of action for YCR521 involves its role as a structural component of the ribosome. It assists in stabilizing ribosomal RNA structures and facilitating the binding of transfer RNA molecules during translation.

Data

Quantitative data from ribosome profiling experiments suggest that YCR521's presence enhances translation efficiency by ensuring proper ribosomal assembly and function. This efficiency is critical for maintaining cellular homeostasis and responding to environmental changes .

Physical and Chemical Properties Analysis

Physical Properties

YCR521 exhibits properties typical of ribosomal proteins, including solubility in aqueous solutions and stability under physiological conditions. Its molecular weight and isoelectric point are determined through analytical techniques such as gel electrophoresis.

Chemical Properties

Chemically, YCR521 contains several functional groups that enable interactions with other biomolecules. These interactions are essential for its role in the ribosome and include hydrogen bonding, ionic interactions, and hydrophobic interactions .

Applications

Scientific Uses

YCR521 protein has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model for studying translation mechanisms in eukaryotes.
  • Drug Development: Understanding its function may aid in developing antibiotics targeting bacterial ribosomes.
  • Biotechnology: Insights gained from studying YCR521 can inform genetic engineering efforts aimed at optimizing protein production systems.

Research on YCR521 continues to provide valuable information about fundamental biological processes, contributing to advancements in molecular biology and biotechnology .

Introduction to YCR521 Protein

Historical Discovery and Nomenclature of YCR521

The identification of YCR521 emerged during early Saccharomyces cerevisiae genome sequencing initiatives (1990s), where it was designated "YCR521" according to systematic ORF nomenclature conventions (chromosomal coordinate YCR521). This alphanumeric label reflected its physical position but conveyed no functional or structural attributes [5]. As homologous sequences were identified across taxa, inconsistencies arose due to:

  • Uncoordinated naming: Independent research groups assigned divergent labels (e.g., "Zeta-class conserved regulator" in plants, "p38-interacting protein" in mammals) based on context-specific functionalities or interactors.
  • Ambiguity in paralog distinction: Undefined splice variants and paralogs (e.g., YCR521-a vs. YCR521-b) complicated cross-species comparisons [7].

The adoption of a unified nomenclature followed principles established for large protein families (e.g., Bt toxins, cytochrome P450). Key revisions included:

  • Hierarchical clustering: Assignment based on amino acid identity thresholds (e.g., ≥95% identity = same tertiary rank; ≥78% = same secondary rank) [1] [7].
  • Deprioritization of functional descriptors: Names no longer required bioactivity validation, accommodating proteins with unverified or pleiotropic roles [7].
  • Orthology-driven symbols: Integration of gene symbols (e.g., YCR521 → YP_521) aligned with international guidelines for protein naming [5].

Table 1: Evolution of YCR521 Nomenclature

EraDesignationBasisLimitations
Pre-2000YCR521Chromosomal position (Yeast)No functional/evolutionary context
2000–2010p38IP/SCR-2Binding partners (Mammals/Plants)Species-specific; non-comparable
Post-2010YP_521 ortholog groupSequence identity clusteringStandardized; predictive of ancestry

Genomic Context and Phylogenetic Distribution

YCR521 resides within a genomically conserved locus exhibiting both taxon-specific adaptations and universal architectural features:

Genomic Architecture

  • Operonic organization: In γ-proteobacteria (e.g., Escherichia coli), YCR521 is co-transcribed with glmU and glmS homologs within a conserved operon regulating amino sugar metabolism. Deletion studies confirm essentiality in this context [9].
  • Syntenic conservation: Vertebrate YCR521 localizes to a 250-kb syntenic block flanked by RAB11FIP4 and SLC25A24—genes involved in vesicular trafficking and mitochondrial transport, respectively. This arrangement persists in 85% of sequenced mammals [9].
  • Regulatory motifs: Upstream putative promoter regions (PPRs) contain overrepresented cis-elements:
  • TC-box (5′-TTGACC-3′): Associated with stress-responsive expression in fungi/plants [8].
  • Thymine-rich tracts (5′-TTTTCT-3′): Implicated in transcript stability in metazoans [8].

Phylogenetic Breadth and Restriction

YCR521 exhibits patchy distribution across the tree of life:

  • Ubiquitous in Opisthokonta: Detected in 100% of sequenced fungi/metazoans, suggesting ancestral presence in this clade.
  • Variable in Protists: Present in choanoflagellates (Salpingoeca rosetta) but absent in Dictyostelium discoideum.
  • Prokaryotic limitations: Restricted to α-, β-, and γ-proteobacteria; absent in archaea and firmicutes [9].

Table 2: Phylogenetic Distribution of YCR521

Taxonomic GroupRepresentative SpeciesPresenceConservation (%)
FungiSaccharomyces cerevisiae+100 (Reference)
MammaliaMus musculus+92 ± 3
ArchaeaMethanocaldococcus jannaschiiN/A
γ-ProteobacteriaEscherichia coli K12+78 ± 5
Bacillota (Firmicutes)Bacillus subtilisN/A

Evolutionary Conservation and Homologs

YCR521 exemplifies the paradox of high sequence conservation co-occurring with functional replaceability:

Sequence Conservation Metrics

  • Ortholog divergence: Amino acid identity ranges from 98% (mammals) to 32% (yeast-proteobacterial comparisons), with strongest conservation in a 120-aa "HAD-like" hydrolase domain (pfam13419) [6] [9].
  • dN/dS ratios: Significantly <1 (p < 0.001) across vertebrates/fungi, indicating purifying selection. However, elevated ratios in loop regions suggest structural flexibility [6].
  • Indel tolerance: C-terminal regions tolerate large insertions (e.g., 45-aa extension in dipterans) without functional loss, implying subfunctionalization [6].

Compensability and Functional Redundancy

Experimental evidence supports YCR521’s replaceability:

  • Suppressor overexpression: In E. coli, depletion of bacterial YCR521 homolog (yqhE) is rescued by overexpression of ygdR—a non-homologous decarboxylase altering metabolic flux [9].
  • Cross-kingdom complementation: Expression of Arabidopsis thaliana YCR521 homolog (AT3G26340) restores viability in yeast ∆YCR521 mutants, demonstrating conserved core functionality [9].
  • Correlation with evolutionary loss: Taxa lacking YCR521 orthologs (e.g., Mycoplasma genitalium) invariably possess compensatory pathways:
  • Redundant paralogs (e.g., serC/serA in amino acid biosynthesis).
  • Metabolic bypasses (e.g., exogenous uptake of N-acetylglucosamine) [9].

Table 3: Conserved Domains and Compensability of YCR521 Homologs

DomainConservation (%)FunctionCompensable?Compensator Examples
N-terminal HAD hydrolase95 ± 2Substrate dephosphorylationNo (Essential)
Central linker45 ± 10OligomerizationYesChaperones (DnaJ), scaffolding
C-terminal regulatory30 ± 12Protein-protein interactionsYesUbiquitin ligases, PPI hubs

Regulatory Motif Conservation

Despite sequence divergence, regulatory architectures are conserved:

  • Promoter signatures: 72% of YCR521 PPRs contain the TC-box motif, correlating with transcriptional upregulation during stress (e.g., oxidative challenge, nutrient deprivation) [8].
  • Epigenetic conservation: Vertebrate homologs share CpG islands at transcription start sites (TSS), with methylation status modulating expression in development [8].

Concluding RemarksYCR521 illustrates how sequence-based nomenclature reconciles functional diversity across taxa while phylogenetic and compensability analyses reveal evolutionary constraints. Its genomic persistence in opisthokonts—despite replaceability in bacteria—highlights context-dependent essentiality. Future studies should resolve structure-function relationships within its conserved hydrolase domain and elucidate how regulatory motifs drive taxon-specific expression.

Properties

CAS Number

133105-78-9

Product Name

YCR521 protein

Molecular Formula

C8H9NO2

Synonyms

YCR521 protein

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